molecular formula C26H31N3O4 B5498176 [(Z)-[(dicyclohexylamino)-(4-nitrophenyl)methylidene]amino] benzoate

[(Z)-[(dicyclohexylamino)-(4-nitrophenyl)methylidene]amino] benzoate

Cat. No.: B5498176
M. Wt: 449.5 g/mol
InChI Key: FEUVVTKJCBNJEB-RFBIWTDZSA-N
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Description

[(Z)-[(dicyclohexylamino)-(4-nitrophenyl)methylidene]amino] benzoate is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[(dicyclohexylamino)-(4-nitrophenyl)methylidene]amino] benzoate typically involves a multi-step process. One common method includes the condensation of dicyclohexylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with benzoic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[(dicyclohexylamino)-(4-nitrophenyl)methylidene]amino] benzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

[(Z)-[(dicyclohexylamino)-(4-nitrophenyl)methylidene]amino] benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-[(dicyclohexylamino)-(4-nitrophenyl)methylidene]amino] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific structure of the derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include diethylamino hydroxybenzoyl hexyl benzoate and other benzoate derivatives. These compounds share structural similarities but differ in their specific functional groups and chemical properties .

Uniqueness

[(Z)-[(dicyclohexylamino)-(4-nitrophenyl)methylidene]amino] benzoate is unique due to its combination of aromatic and aliphatic structures, which allows it to participate in a wide range of chemical reactions.

Properties

IUPAC Name

[(Z)-[(dicyclohexylamino)-(4-nitrophenyl)methylidene]amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c30-26(21-10-4-1-5-11-21)33-27-25(20-16-18-24(19-17-20)29(31)32)28(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1,4-5,10-11,16-19,22-23H,2-3,6-9,12-15H2/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUVVTKJCBNJEB-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=NOC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N(C2CCCCC2)/C(=N\OC(=O)C3=CC=CC=C3)/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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